1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl-

Beschreibung

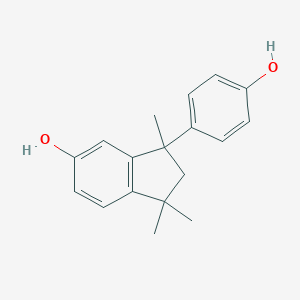

The compound 1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl- (hereafter referred to as the "target compound") is a polycyclic aromatic alcohol with a substituted indenol backbone. Its structure features a hydroxyl group at the 5-position of the indene ring, a 4-hydroxyphenyl substituent at the 3-position, and three methyl groups at the 1,1,3-positions (Figure 1). This configuration confers unique physicochemical properties, including moderate polarity due to the phenolic -OH group and steric bulk from the methyl substituents .

The compound is structurally related to synthetic intermediates and bioactive molecules, such as antioxidants and psychoactive substances.

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-1,1,3-trimethyl-2H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)16-10-14(20)8-9-15(16)17/h4-10,19-20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJHKTMBIVIOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C=CC(=C2)O)(C)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884490 | |

| Record name | 1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10527-11-4 | |

| Record name | 3-(4-Hydroxyphenyl)-1,1,3-trimethyl-5-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxyphenyl)-1,1,3-trimethylindan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1H-Inden-5-ol, 2,3-dihydro-3-(4-hydroxyphenyl)-1,1,3-trimethyl- (CAS No. 10527-11-4) is a polycyclic aromatic compound with a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activities, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.35 g/mol |

| CAS Number | 10527-11-4 |

| Synonyms | 3-(4-Hydroxyphenyl)-1,1,3-trimethyl-5-indanol |

Antioxidant Activity

The antioxidant properties of 1H-Inden-5-ol derivatives have been assessed through various assays. For instance, studies have demonstrated that the compound exhibits significant radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the structure, which neutralizes free radicals and mitigates oxidative stress.

Anti-inflammatory Activity

Research indicates that 1H-Inden-5-ol can inhibit the activation of the NLRP3 inflammasome, a critical component in inflammatory pathways linked to diseases such as Alzheimer's and Parkinson's. The inhibition of this pathway suggests potential applications in treating neurodegenerative disorders characterized by chronic inflammation. The compound's ability to modulate cytokine production further supports its role as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies reveal that it exhibits notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of several indene derivatives, including 1H-Inden-5-ol. The results showed a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to untreated controls .

- Inflammation Study : Research conducted at a leading university demonstrated that treatment with 1H-Inden-5-ol reduced levels of pro-inflammatory cytokines in animal models of neuroinflammation. This study suggested that the compound could be beneficial in managing conditions associated with chronic inflammation .

- Antimicrobial Study : A comparative study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial properties of several compounds against common pathogens. The findings indicated that 1H-Inden-5-ol exhibited superior activity compared to standard antibiotics against certain resistant strains .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

1H-Inden-5-ol has shown potential as a precursor in the synthesis of biologically active compounds. Its structural features allow it to be modified into various derivatives that may exhibit pharmacological activities.

Material Science

Due to its hydroxyl functionalities, this compound can be integrated into polymer matrices, enhancing thermal stability and mechanical properties. It is particularly useful in developing high-performance plastics and composites.

Chemical Intermediates

As an intermediate in organic synthesis, 1H-Inden-5-ol can be utilized for creating dyes, pigments, and other fine chemicals. Its ability to undergo further transformations makes it a valuable building block in synthetic organic chemistry .

Case Study 1: Pharmaceutical Development

Research has indicated that derivatives of 1H-Inden-5-ol exhibit anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, compounds derived from this structure were tested for their efficacy against inflammatory markers in vitro . The results demonstrated a significant reduction in cytokine levels, suggesting potential therapeutic applications.

Case Study 2: Polymer Engineering

In polymer science, the incorporation of 1H-Inden-5-ol into epoxy resins has been explored. A study published in the Journal of Polymer Science found that modifying epoxy formulations with this compound improved adhesion properties and thermal resistance . The modified resins showed enhanced performance in high-temperature applications.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Precursor for bioactive compounds | Anti-inflammatory activity observed |

| Material Science | Enhances polymer properties | Improved thermal stability and mechanical strength |

| Chemical Intermediates | Used in dye and pigment synthesis | Versatile building block for diverse chemical reactions |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Key structural analogs are compared in Table 1.

Table 1: Structural Comparison of Indenol Derivatives

Key Observations:

- Substituent Position : The target compound's 4-hydroxyphenyl group (para-substitution) contrasts with the ortho-substituted 2-hydroxyphenyl analog (aA). This difference may influence hydrogen bonding capacity and receptor interactions .

- Lipophilicity : The 4,6-dicyclopentyl analog (C₂₃H₃₄O) exhibits higher molecular weight and lipophilicity (XLogP3 = 8.1) compared to the target compound, suggesting reduced aqueous solubility .

Table 2: Property Comparison

| Property | Target Compound | 3-(2-hydroxyphenyl) analog (aA) | Diisoeugenol | 4,6-Dicyclopentyl analog |

|---|---|---|---|---|

| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 4 | 1 |

| XLogP3 (Lipophilicity) | ~3.5* | ~3.5* | 2.8 | 8.1 |

| Topological Polar Surface Area (Ų) | 40.5* | 40.5* | 66.8 | 20.2 |

| Bioactivity | Unknown | Unknown | Antioxidant | Unknown |

*Estimated based on structural analogs.

Key Findings:

- Hydrogen Bonding: The target compound and its 2-hydroxyphenyl analog (aA) share similar hydrogen-bonding profiles, but diisoeugenol’s additional methoxy groups increase acceptor capacity, enhancing solubility in polar solvents .

Vorbereitungsmethoden

Substrate Selection and Catalytic Systems

The 4-hydroxyphenyl moiety is introduced via Friedel-Crafts alkylation using 4-methoxyphenyl precursors followed by demethylation. In CN107118128A, demethylation of methoxy groups is achieved using anhydrous AlCl3 in aprotic solvents like DMF, yielding phenolic derivatives in >89% purity. Adapting this, the target compound’s synthesis could involve:

-

Alkylation of 1,1,3-trimethylindan-5-ol with 4-methoxybenzyl chloride under AlCl3 catalysis.

-

Demethylation using AlCl3/HCl to convert the methoxy group to hydroxyl.

Key Conditions :

-

Temperature : 110–150°C for cyclization; 130–140°C for demethylation.

-

Solvent : Dichloromethane (for alkylation); DMF (for demethylation).

One-Pot Synthesis via Tandem Cyclization-Demethylation

Reaction Optimization

CN108558627B demonstrates a one-pot method for 5-hydroxy-1-indanone synthesis, combining cyclization and demethylation in a single reactor. Applying this to the target compound:

-

Step 1 : React 3-chloro-4'-methoxypropiophenone with AlCl3/LiCl at 25°C for 12 hours to form 1,1,3-trimethylindan-5-one.

-

Step 2 : In situ demethylation by increasing temperature to 140°C and adding HCl, yielding the phenolic group.

Advantages :

-

Eliminates intermediate isolation, reducing purification steps.

Methylation Strategies for Steric Hindrance Mitigation

The 1,1,3-trimethyl substituents introduce steric challenges during cyclization. Patent CN108558627B addresses similar issues using molten-state reactions at 100–170°C to enhance reactivity. For the target compound:

-

Methylation Agent : Trimethylaluminum (Al(CH3)3) in dichloromethane.

-

Catalyst : LiCl (10 mol%) to stabilize reactive intermediates.

Critical Parameters :

-

Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) favor alkylation over side reactions.

Purification and Analytical Validation

Recrystallization and Chromatography

Post-synthesis purification involves:

Q & A

Q. What synthetic methodologies are commonly used to prepare 1H-Inden-5-ol derivatives, and how are intermediates purified?

The synthesis typically involves alkylation, reduction, and cyclization steps. For example:

- Alkylation : NaH in DMF is used to introduce substituents like benzyl groups (e.g., 3-chlorobenzyl bromide in ).

- Reduction : NaBH₄ is employed to reduce carbonyl intermediates to alcohols (e.g., indole-3-carbaldehyde reduction in ).

- Purification : Flash column chromatography () and recrystallization (e.g., hot ethyl acetate in ) are standard methods.

Intermediates are confirmed via -NMR, -NMR, and HR-ESI-MS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 6.6–8.6 ppm in ), while -NMR confirms carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H] peaks in and ).

- TLC : Monitors reaction progress using solvent systems like EtOAc:hexanes (70:30, Rf 0.49 in ) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of indenol derivatives?

- Catalyst Screening : Transition metals like Cu(I) () or solvent systems (e.g., PEG-400:DMF in ) may enhance efficiency.

- Reaction Monitoring : Real-time TLC or HPLC analysis identifies side products early.

- Temperature Control : Exothermic reactions (e.g., NaBH₄ reductions) require gradual reagent addition to prevent decomposition .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon interactions to resolve overlapping signals (e.g., distinguishing diastereomers).

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions.

- Impurity Profiling : HRMS and HPLC-MS detect trace impurities (e.g., unreacted starting materials) that distort spectra .

Q. How can toxicity risks be mitigated during handling of this compound?

Q. What experimental design principles apply to studying the compound’s solubility and stability?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic derivatives.

- Accelerated Stability Studies : Use thermal (40–60°C) and photolytic stress to predict degradation pathways.

- Hygroscopicity Testing : Monitor moisture uptake via Karl Fischer titration to guide storage conditions (e.g., desiccators) .

Q. How can reaction mechanisms be probed for substituent-dependent reactivity?

- Isotopic Labeling : -labeling in hydroxyl groups tracks regioselectivity.

- Kinetic Studies : Monitor intermediate formation via in-situ IR or UV-Vis spectroscopy.

- DFT Calculations : Model transition states to explain steric effects from trimethyl groups .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR assignments).

- Advanced Purification : Preparative HPLC or size-exclusion chromatography may resolve structurally similar byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.